2-Methyl-5,8-bis(trifluoromethyl)quinoxaline
Overview
Description
2-Methyl-5,8-bis(trifluoromethyl)quinoxaline: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. The presence of trifluoromethyl groups at positions 5 and 8 enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The most common method involves the condensation of 2-methylquinoxaline with trifluoromethyl-substituted benzene derivatives under acidic conditions.
Transition-Metal-Free Synthesis: Recent advances have shown that quinoxalines can be synthesized under transition-metal-free conditions, which are more environmentally friendly and cost-effective.
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of heterogeneous catalysts, such as phosphate-based catalysts, has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form quinoxaline N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes and pathways critical for cancer cell survival .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials .
Mechanism of Action
The mechanism of action of 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes involved in critical biological pathways, such as DNA synthesis and repair, leading to cell death in cancer cells. The trifluoromethyl groups enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Quinoxaline: The parent compound, which lacks the trifluoromethyl groups, has lower biological activity and stability.
2-Methylquinoxaline: Similar to 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline but without the trifluoromethyl groups, resulting in different reactivity and applications.
5,8-Dimethylquinoxaline: Another derivative with methyl groups instead of trifluoromethyl groups, showing different chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5,8-bis(trifluoromethyl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2/c1-5-4-18-8-6(10(12,13)14)2-3-7(9(8)19-5)11(15,16)17/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNSUWDWASXAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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